REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].O.[C:10](=O)(O)[O-:11].[Na+].C(C(C(Cl)=O)C(Cl)=O)C.[C:24]([O:27][CH2:28][CH3:29])(=[O:26])[CH3:25]>>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:10](=[O:11])[CH2:25][C:24]([O:27][CH2:28][CH3:29])=[O:26] |f:2.3|
|
Name
|
|
Quantity
|
8.67 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.12 g
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
266 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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13.82 mL
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Type
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reactant
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Smiles
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C(C)C(C(=O)Cl)C(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the solution was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The two layers were separated
|
Type
|
WASH
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Details
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the organic phase was washed with a saturated aqueous solution of sodium bicarbonate, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a brownish oil
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1)NC(CC(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |